
4-Bromo-5-iodo-6-isopropylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-iodo-6-isopropylpyrimidine is a heterocyclic compound with the molecular formula C₇H₈BrIN₂ and a molecular weight of 326.96 g/mol . This compound is characterized by the presence of bromine, iodine, and an isopropyl group attached to a pyrimidine ring. Pyrimidines are a class of organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The unique substitution pattern of this compound makes it a valuable intermediate in various chemical syntheses and research applications .
Méthodes De Préparation
The synthesis of 4-Bromo-5-iodo-6-isopropylpyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the sequential bromination and iodination of 6-isopropylpyrimidine. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. Cold-chain transportation and storage are essential to maintain the stability of the compound .
Analyse Des Réactions Chimiques
4-Bromo-5-iodo-6-isopropylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the bromine or iodine atoms are replaced by aryl or vinyl groups.
Oxidation and Reduction: The isopropyl group can undergo oxidation to form corresponding alcohols or ketones.
Applications De Recherche Scientifique
4-Bromo-5-iodo-6-isopropylpyrimidine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-iodo-6-isopropylpyrimidine depends on its specific application. In biochemical assays, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity to target proteins, influencing various biological pathways . The isopropyl group may also contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution .
Comparaison Avec Des Composés Similaires
4-Bromo-5-iodo-6-isopropylpyrimidine can be compared with other halogenated pyrimidines, such as:
4-Chloro-5-iodo-6-isopropylpyrimidine: Similar structure but with a chlorine atom instead of bromine.
4-Bromo-5-fluoro-6-isopropylpyrimidine: Contains a fluorine atom instead of iodine.
4-Bromo-5-iodo-6-methylpyrimidine: Has a methyl group instead of an isopropyl group.
The unique combination of bromine, iodine, and isopropyl groups in this compound provides distinct reactivity and selectivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H8BrIN2 |
|---|---|
Poids moléculaire |
326.96 g/mol |
Nom IUPAC |
4-bromo-5-iodo-6-propan-2-ylpyrimidine |
InChI |
InChI=1S/C7H8BrIN2/c1-4(2)6-5(9)7(8)11-3-10-6/h3-4H,1-2H3 |
Clé InChI |
QXUDTDSVTHCAGP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=NC=N1)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



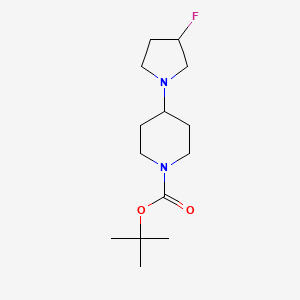

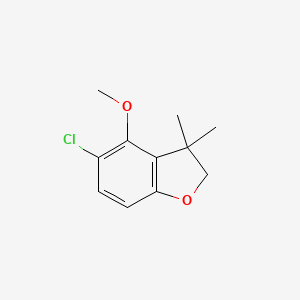

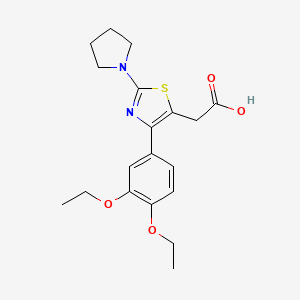
![6-(4-Ethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11785780.png)
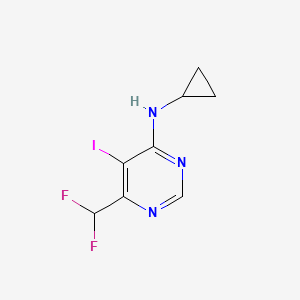
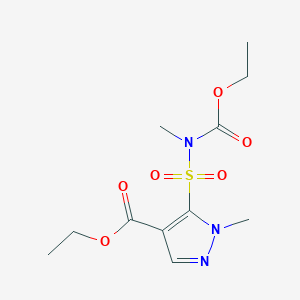
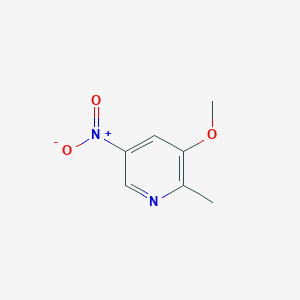
![2-(2-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11785801.png)
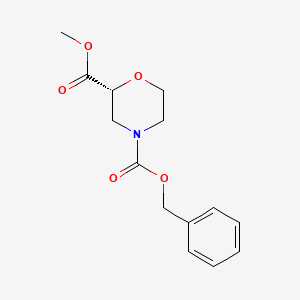
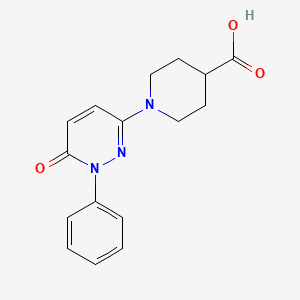
![6-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11785833.png)
